molecular formula C11H9BrClF3OS B14071612 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Katalognummer: B14071612
Molekulargewicht: 361.61 g/mol
InChI-Schlüssel: YLPGWBYJMPTCBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Vorbereitungsmethoden

The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, including the introduction of bromomethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.

Analyse Chemischer Reaktionen

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The chloropropanone moiety can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-amine: Contains an amine group instead of a ketone.

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-thiol: Features a thiol group instead of a ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H9BrClF3OS

Molekulargewicht

361.61 g/mol

IUPAC-Name

1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI-Schlüssel

YLPGWBYJMPTCBX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.